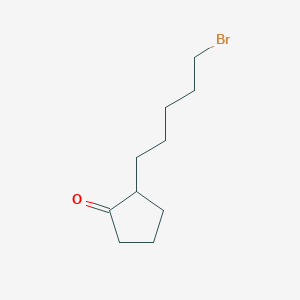
2-(5-Bromopentyl)cyclopentan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-Bromopentyl)cyclopentan-1-one is an organic compound that features a cyclopentanone ring substituted with a 5-bromopentyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromopentyl)cyclopentan-1-one typically involves the bromination of a pentyl chain followed by its attachment to a cyclopentanone ring. One common method involves the reaction of cyclopentanone with 1,5-dibromopentane in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetone or ethanol under reflux conditions to facilitate the substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(5-Bromopentyl)cyclopentan-1-one can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.
Reduction: Reduction reactions can be used to remove the bromine atom or to reduce the carbonyl group to an alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and primary amines. These reactions are typically carried out in polar solvents like water or alcohols.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used in organic solvents like ether or tetrahydrofuran.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide would yield 2-(5-hydroxypentyl)cyclopentan-1-one, while reduction with sodium borohydride would produce 2-(5-bromopentyl)cyclopentanol.
Applications De Recherche Scientifique
2-(5-Bromopentyl)cyclopentan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used to study the effects of brominated organic compounds on biological systems.
Medicine: Research into potential pharmaceutical applications, such as the development of new drugs or therapeutic agents.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-(5-Bromopentyl)cyclopentan-1-one involves its interaction with various molecular targets. The bromine atom can act as a leaving group in substitution reactions, allowing the compound to form covalent bonds with nucleophiles. The cyclopentanone ring can participate in various chemical transformations, making the compound versatile in synthetic applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(5-Chloropentyl)cyclopentan-1-one: Similar structure but with a chlorine atom instead of bromine.
2-(5-Iodopentyl)cyclopentan-1-one: Similar structure but with an iodine atom instead of bromine.
2-(5-Hydroxypentyl)cyclopentan-1-one: Similar structure but with a hydroxyl group instead of bromine.
Uniqueness
The presence of the bromine atom in 2-(5-Bromopentyl)cyclopentan-1-one makes it more reactive in nucleophilic substitution reactions compared to its chloro and iodo analogs. This reactivity can be advantageous in certain synthetic applications where a more reactive leaving group is desired.
Propriétés
Numéro CAS |
51566-66-6 |
|---|---|
Formule moléculaire |
C10H17BrO |
Poids moléculaire |
233.14 g/mol |
Nom IUPAC |
2-(5-bromopentyl)cyclopentan-1-one |
InChI |
InChI=1S/C10H17BrO/c11-8-3-1-2-5-9-6-4-7-10(9)12/h9H,1-8H2 |
Clé InChI |
LXPCETLPVRZTET-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C(=O)C1)CCCCCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(2S,4R)-N-[(1S,2R)-2-chloro-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-4-pentylpyrrolidine-2-carboxamide;hydrochloride](/img/structure/B14671995.png)


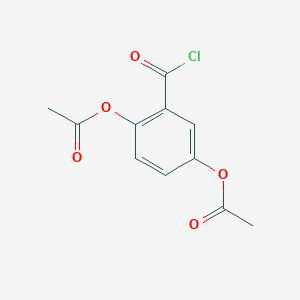
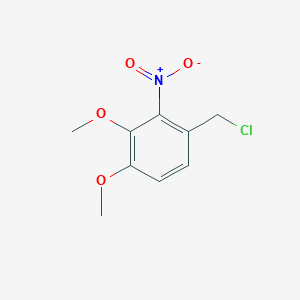
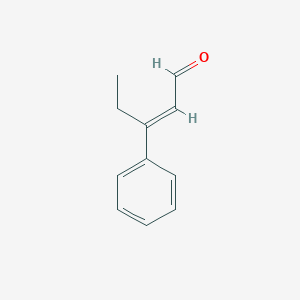
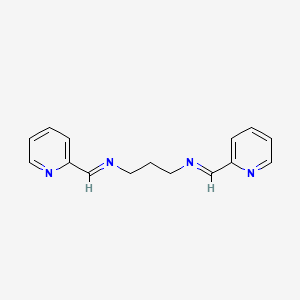
![2,4-Diphenyl-5-[(E)-phenyldiazenyl]-2H-1,2,3-triazole](/img/structure/B14672047.png)
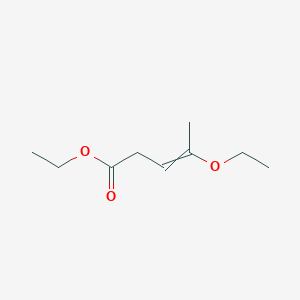

![1h-Furo[3,2-f]indazole](/img/structure/B14672065.png)
![4-(7-Aminotriazolo[4,5-d]pyrimidin-3-yl)-2-(hydroxymethyl)cyclopentan-1-ol](/img/structure/B14672066.png)
